molecular formula C9H12N2 B13333964 3-(Azetidin-3-yl)-5-methylpyridine CAS No. 1260645-96-2

3-(Azetidin-3-yl)-5-methylpyridine

Cat. No.: B13333964
CAS No.: 1260645-96-2
M. Wt: 148.20 g/mol
InChI Key: VJMIRXYEZJZBBG-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-5-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the pyridine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-5-methylpyridine can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Another method involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine . This reaction is facilitated by palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, which allow for the diversification of the heterocyclic building blocks.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of microwave irradiation and environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, as a positive allosteric modulator of GABA A receptors, the compound enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory neurotransmission . This modulation can result in various pharmacological effects, including anxiolytic and anticonvulsant activities.

Comparison with Similar Compounds

Similar Compounds

    3-(Azetidin-3-yl)pyridine: Lacks the methyl group at the 5-position of the pyridine ring.

    5-Methylpyridine: Lacks the azetidine ring.

    Azetidine: Lacks the pyridine ring.

Uniqueness

3-(Azetidin-3-yl)-5-methylpyridine is unique due to the presence of both the azetidine and pyridine rings, which confer distinct chemical and biological properties.

Biological Activity

3-(Azetidin-3-yl)-5-methylpyridine is a heterocyclic compound characterized by the presence of an azetidine ring and a pyridine moiety. This unique structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects. The aim of this article is to explore the biological activity, mechanisms of action, and therapeutic potential of this compound based on existing literature.

Chemical Structure and Properties

The compound consists of:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
  • Pyridine Ring : A six-membered aromatic ring known for its stability and ability to participate in various interactions, including π-π stacking and coordination with metal ions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • GABA Receptor Modulation : The compound acts as a positive modulator of GABA_A receptors, influencing neurotransmitter systems and showing potential in treating neurological disorders.
  • Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have demonstrated high affinity for nAChRs, suggesting that this compound may also engage these receptors, which are implicated in cognitive functions and addiction .

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antiviral activities. These properties are likely due to the compound's ability to disrupt cellular processes in pathogens.

Anticancer Activity

Studies have shown that azetidine derivatives possess anticancer properties. For instance, related compounds have been evaluated for their antiproliferative effects on various cancer cell lines using MTT assays, revealing moderate to strong activity against human cancer cells .

Case Studies

  • In Vitro Studies : In vitro testing on MCF-7 (breast cancer), H-460 (lung cancer), and HEK293T (human embryonic kidney) cell lines demonstrated that this compound could inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .
  • Behavioral Models : Behavioral studies involving animal models indicated that compounds related to this structure can reduce nicotine self-administration, improve attention performance, and exhibit antidepressant effects, highlighting their potential in treating addiction and mood disorders .

Data Summary

The following table summarizes the biological activities reported for this compound and related compounds:

Biological ActivityObservationsReferences
GABA_A Receptor ModulationPositive modulation leading to therapeutic potential
Antimicrobial ActivityExhibits significant activity against various pathogens
Anticancer ActivityModerate to strong antiproliferative effects on cancer cell lines
Nicotinic Receptor InteractionHigh affinity for nAChRs influencing cognitive functions

Properties

CAS No.

1260645-96-2

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-methylpyridine

InChI

InChI=1S/C9H12N2/c1-7-2-8(4-10-3-7)9-5-11-6-9/h2-4,9,11H,5-6H2,1H3

InChI Key

VJMIRXYEZJZBBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2CNC2

Origin of Product

United States

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